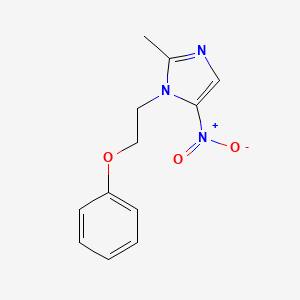
6-Chloro-2-(chloromethyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(chloromethyl)-3-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 6th and 2nd positions and a methyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(chloromethyl)-3-methylpyridine typically involves the chlorination of 2-(chloromethyl)-3-methylpyridine. One common method includes the reaction of 2-methyl-3-pyridinemethanol with thionyl chloride (SOCl2) to introduce the chloromethyl group. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Chloro-2-(chloromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Pyridine N-oxides.
Reduction: Methylpyridine derivatives.
科学的研究の応用
6-Chloro-2-(chloromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-2-(chloromethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their normal function.
類似化合物との比較
Similar Compounds
- 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide
- 6-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)quinazoline 3-oxide
Uniqueness
6-Chloro-2-(chloromethyl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
特性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC名 |
6-chloro-2-(chloromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,4H2,1H3 |
InChIキー |
WROVXJJSULIOLV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


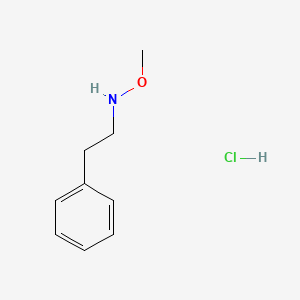
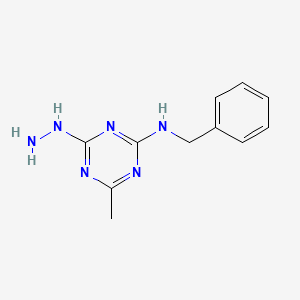
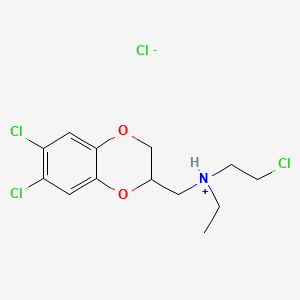
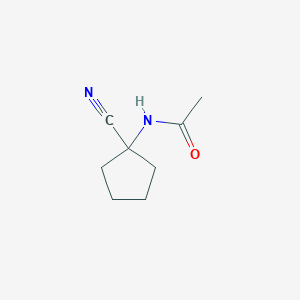
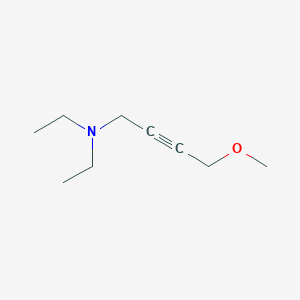
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)

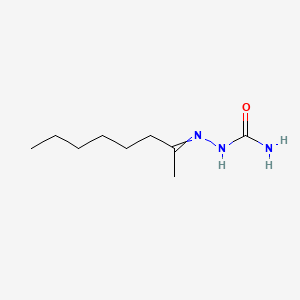
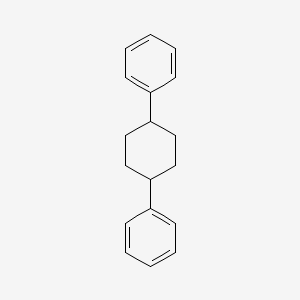
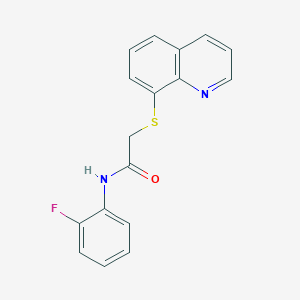
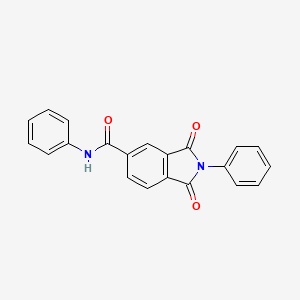
![2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14166801.png)
![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
